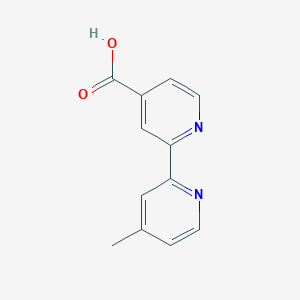

4'-Methyl-2,2'-bipyridine-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-methylpyridin-2-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-8-2-4-13-10(6-8)11-7-9(12(15)16)3-5-14-11/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJWPWXRHHUDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456201 | |

| Record name | 4'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103946-54-9 | |

| Record name | 4′-Methyl[2,2′-bipyridine]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103946-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 4'-Methyl-2,2'-bipyridine-4-carboxylic acid, a key building block in coordination chemistry and drug discovery. The protocol outlined below is based on established chemical transformations and offers a step-by-step approach for laboratory synthesis.

Synthesis Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. This strategy involves the initial selective oxidation of one methyl group of a symmetric precursor to an aldehyde, followed by a subsequent oxidation of the aldehyde to the final carboxylic acid. This approach allows for the controlled introduction of asymmetry into the 2,2'-bipyridine scaffold.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic route.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | Synthesis of 4-Formyl-4'-methyl-2,2'-bipyridine | 4-Methyl-2,2'-bipyridine | Selenium dioxide | 1,4-Dioxane | 24 hours | Reflux | 49.1% |

| 2 | Oxidation of 4-Formyl-4'-methyl-2,2'-bipyridine to Carboxylic Acid | 4-Formyl-4'-methyl-2,2'-bipyridine | Potassium permanganate | Acetone/Water | Variable | Room Temp. | - |

Note: The yield for Step 2 is not explicitly provided in the literature for this specific substrate and would require experimental optimization.

Experimental Protocols

Step 1: Synthesis of 4-Formyl-4'-methyl-2,2'-bipyridine[1]

This protocol describes the selective mono-oxidation of a methyl group on the 2,2'-bipyridine core.

Materials:

-

4-Methyl-2,2'-bipyridine (1.5 g, 8.14 mmol)

-

Selenium dioxide (1.012 g, 9.12 mmol)

-

1,4-Dioxane (62.6 mL)

-

Ethyl acetate

-

0.1 M Sodium carbonate solution

-

0.3 M Sodium metabisulfate solution

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Argon gas

Procedure:

-

In a 200 mL round-bottomed flask, dissolve 4-methyl-2,2'-bipyridine (1.5 g, 8.14 mmol) in 1,4-dioxane (62.6 mL).

-

Bubble argon gas through the solution for 15 minutes to create an inert atmosphere.

-

Add selenium dioxide (1.012 g, 9.12 mmol) to the solution.

-

Bubble argon through the mixture for an additional 20 minutes.

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

After cooling to room temperature, filter the solution and reduce the solvent volume under reduced pressure.

-

Dissolve the remaining solid in ethyl acetate and heat at reflux for 1 hour, followed by a hot filtration.

-

Wash the filtrate with 0.1 M sodium carbonate solution.

-

Extract the aqueous layer with 0.3 M sodium metabisulfate solution.

-

Adjust the pH of the aqueous layer to 10 with sodium bicarbonate.

-

Extract the product with dichloromethane (DCM).

-

Remove the solvent under vacuum to yield the white solid product, 4-formyl-4'-methyl-2,2'-bipyridine. (Yield: 49.1%)

Step 2: Oxidation of 4-Formyl-4'-methyl-2,2'-bipyridine to this compound

This is a general procedure for the oxidation of an aromatic aldehyde to a carboxylic acid. The specific conditions may require optimization for this substrate.

Materials:

-

4-Formyl-4'-methyl-2,2'-bipyridine

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Water

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

Procedure:

-

Dissolve the 4-formyl-4'-methyl-2,2'-bipyridine in a mixture of acetone and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water dropwise with stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Continue stirring at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction. A brown precipitate of manganese dioxide will form.

-

Filter the reaction mixture to remove the manganese dioxide.

-

Acidify the filtrate with a suitable acid (e.g., HCl or H₂SO₄) to precipitate the carboxylic acid product.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.

Mandatory Visualization

The following diagram illustrates the synthetic pathway from 4-methyl-2,2'-bipyridine to the final carboxylic acid product.

Caption: Synthetic pathway for this compound.

A Technical Guide to 4'-Methyl-2,2'-bipyridine-4-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and potential applications of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid, a versatile heterocyclic compound. This document is intended to serve as a comprehensive resource for researchers in organic synthesis, coordination chemistry, and drug development.

Physicochemical Properties

This compound is a functionalized bipyridine ligand that has garnered significant interest for its role in the formation of metal complexes with diverse applications, particularly in catalysis and medicinal chemistry. Its asymmetrical nature, featuring both a methyl and a carboxylic acid group, allows for fine-tuning of the electronic and steric properties of its coordination compounds.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Appearance | Off-white to pale beige solid | |

| Melting Point | >300 °C | |

| Boiling Point (Predicted) | 497.4 ± 45.0 °C | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| pKa (Predicted) | 2.66 ± 0.10 | |

| CAS Number | 103946-54-9 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the selective oxidation of one methyl group of the readily available precursor, 4,4'-dimethyl-2,2'-bipyridine. While a variety of oxidizing agents can be employed for the oxidation of methyl aromatics, a common and effective method involves the use of potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). A representative protocol is described below.

Materials:

-

4,4'-Dimethyl-2,2'-bipyridine

-

Potassium permanganate (KMnO₄) or Selenium Dioxide (SeO₂)

-

Sulfuric acid (H₂SO₄) or appropriate solvent (e.g., pyridine)

-

Sodium bisulfite (NaHSO₃) (for quenching)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyl-2,2'-bipyridine in a suitable solvent. For oxidation with KMnO₄, an aqueous solution of sulfuric acid is typically used. For SeO₂, pyridine is a common solvent.

-

Oxidation: Slowly add the oxidizing agent (KMnO₄ or SeO₂) to the solution of 4,4'-dimethyl-2,2'-bipyridine. The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The stoichiometry of the oxidizing agent should be carefully controlled to favor mono-oxidation.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. If KMnO₄ was used, the excess permanganate is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Work-up: The MnO₂ precipitate is removed by filtration. The filtrate is then acidified with concentrated hydrochloric acid to a pH of approximately 3-4, which will precipitate the carboxylic acid product.

-

Purification: The crude product is collected by filtration, washed with cold deionized water, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the two pyridine rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=O stretching vibration of the carboxylic acid.

-

Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized compound.

Applications in Drug Development

Bipyridine ligands and their metal complexes have shown significant promise in the field of drug development, particularly as anticancer agents. Ruthenium(II) complexes containing bipyridine ligands have been extensively studied for their ability to induce apoptosis in cancer cells.

The introduction of a methyl group and a carboxylic acid group onto the bipyridine scaffold allows for the modulation of the lipophilicity, electronic properties, and potential for further functionalization of the resulting metal complexes. This can influence their cellular uptake, DNA binding affinity, and overall cytotoxic activity.

Role in Anticancer Ruthenium Complexes

This compound serves as a key building block in the synthesis of novel ruthenium-based anticancer drug candidates. The bipyridine moiety acts as a bidentate ligand, coordinating to the ruthenium center. The carboxylic acid group can be used to improve water solubility or to conjugate the complex to targeting moieties.

The general workflow for the development of such anticancer agents is depicted below.

Signaling Pathway of Apoptosis Induction

Ruthenium(II) complexes containing bipyridine ligands often induce apoptosis in cancer cells through the mitochondrial pathway. While the specific signaling cascade can vary depending on the full structure of the complex and the cancer cell line, a generally accepted mechanism is illustrated below. This pathway involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents. Its well-defined structure and versatile functional groups make it an attractive ligand for the construction of metal-based drugs with tailored biological activities. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

Structure Elucidation of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid (CAS No. 103946-54-9). The document outlines the expected analytical data and detailed experimental protocols for the characterization of this compound. Due to the limited availability of published experimental data for this specific molecule, this guide combines general chemical principles with data from closely related analogs to present a robust framework for its structural analysis. The methodologies covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide presents a logical workflow for the synthesis and characterization of the title compound.

Introduction

This compound is a heterocyclic compound belonging to the bipyridine class of ligands.[1][2] These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions.[2] The resulting metal complexes have diverse applications in catalysis, materials science, and as potential therapeutic agents.[2] The presence of both a methyl group and a carboxylic acid moiety on the bipyridine scaffold allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, as well as providing a site for further functionalization or bioconjugation. Accurate structural elucidation is paramount for understanding the properties and reactivity of this ligand and its coordination compounds.

Chemical Structure:

Molecular Formula: C₁₂H₁₀N₂O₂[1][3]

Molecular Weight: 214.22 g/mol [1][3]

Predicted Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are critical for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| CAS Number | 103946-54-9 | [1][3] |

| Melting Point | 277-283 °C | [2] |

| Appearance | Off-White to Pale Beige Solid | [1][2] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Purity | ≥ 97% (commercially available) | [2] |

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. This section details the expected data from NMR, MS, and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | d | 1H | H6' |

| ~8.70 | d | 1H | H6 |

| ~8.50 | s | 1H | H3' |

| ~8.40 | s | 1H | H3 |

| ~7.80 | d | 1H | H5' |

| ~7.70 | d | 1H | H5 |

| ~2.40 | s | 3H | -CH₃ |

| ~13.0 | br s | 1H | -COOH |

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | -COOH |

| ~156.0 | C2, C2' |

| ~150.0 | C4' |

| ~149.0 | C6, C6' |

| ~145.0 | C4 |

| ~124.0 | C5, C5' |

| ~121.0 | C3, C3' |

| ~21.0 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data (Electron Ionization, EI):

| m/z | Interpretation |

| 214 | [M]⁺ (Molecular Ion) |

| 197 | [M - OH]⁺ |

| 169 | [M - COOH]⁺ |

| 154 | [M - COOH - CH₃]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands (KBr pellet, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (Carboxylic Acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Weak | C-H stretch (Methyl) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium | C=C and C=N stretch (Pyridine rings) |

| ~1300 | Medium | O-H bend (Carboxylic Acid) |

| ~1250 | Medium | C-O stretch (Carboxylic Acid) |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis Workflow

A plausible synthetic route for this compound involves a Negishi or Stille cross-coupling reaction. The following diagram illustrates a generalized workflow.

References

4'-Methyl-2,2'-bipyridine-4-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 4'-Methyl-2,2'-bipyridine-4-carboxylic acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its molecular weight and formula. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Compound Identity and Properties

This compound is a substituted bipyridine, a class of heterocyclic organic compounds that are widely utilized as ligands in coordination chemistry. The presence of both a methyl group and a carboxylic acid group on the bipyridine framework imparts specific electronic and steric properties, making it a valuable building block in the synthesis of functional materials and complexes.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 214.22 g/mol | [1][3] |

| CAS Number | 103946-54-9 | [1][2][3] |

| Melting Point | 280 °C | [3] |

| Appearance | Off-White to Pale Beige Solid | [3] |

Synonyms

This compound is also known by several other names, including:

-

4-Methyl-4'-carboxy-2,2'-bipyridine[3]

-

[2,2'-Bipyridine]-4-carboxylic acid, 4'-methyl-[3]

-

2-(4-methylpyridin-2-yl)pyridine-4-carboxylic acid[2]

Logical Relationship of Core Properties

The fundamental properties of a chemical compound are intrinsically linked. The chemical name defines the structure, which in turn determines the molecular formula and, consequently, the molecular weight. This relationship is visualized in the diagram below.

Caption: Relationship between compound name, formula, and molecular weight.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound based on established methodologies for analogous bipyridine derivatives.

Synthesis Protocol: A Representative Approach

The synthesis of this compound can be achieved through a multi-step process, typically involving the creation of the bipyridine core followed by functional group manipulations. A plausible synthetic route involves the oxidation of a precursor like 4,4'-dimethyl-2,2'-bipyridine to form the corresponding dicarboxylic acid, followed by selective mono-esterification and other modifications. A general procedure for the oxidation step, which is a key transformation, is outlined below.

Oxidation of a Methylbipyridine Precursor:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting methyl-substituted bipyridine in a suitable solvent, such as pyridine or water.

-

Oxidant Addition: While stirring, add an oxidizing agent, for example, potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), portion-wise to the solution. The reaction is often exothermic and may require cooling.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure the complete oxidation of the methyl group(s) to carboxylic acid(s). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If KMnO₄ is used, the excess oxidant is typically quenched with a reducing agent like sodium sulfite. The resulting manganese dioxide is then removed by filtration.

-

Isolation and Purification: The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Data Processing and Analysis: Process the acquired Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak. The aromatic protons of the bipyridine rings are expected to appear in the range of 7.0-9.0 ppm, while the methyl protons should appear as a singlet around 2.4-2.6 ppm. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: The aromatic carbons are expected in the 120-160 ppm region. The methyl carbon should appear upfield (around 20-25 ppm), and the carboxylic acid carbonyl carbon will be significantly downfield (typically >160 ppm).

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

-

Data Analysis: In the positive ion mode, the molecular ion peak ([M+H]⁺) should be observed at m/z 215.23. In the negative ion mode, the [M-H]⁻ peak would be at m/z 213.21. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and potentially cleavage of the bipyridine ring structure.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for synthesis and characterization.

References

Solubility Profile of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methyl-2,2'-bipyridine-4-carboxylic acid is a versatile heterocyclic compound with significant applications in coordination chemistry, catalysis, and materials science.[1] Its utility in these fields is fundamentally linked to its solubility characteristics in various organic solvents, which govern its reactivity, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility of this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility testing.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and the presence of other substances. For carboxylic acids like this compound, the presence of both a polar carboxylic acid group and a less polar bipyridine backbone results in complex solubility behavior. The methyl substituent can also influence the compound's solubility and reactivity.[2]

Qualitative Solubility of this compound

Precise quantitative solubility data for this compound is not extensively available in published literature. However, based on information from chemical suppliers and studies on structurally related compounds, a qualitative understanding of its solubility can be established.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3][4] |

| Polar Protic | Methanol | Slightly Soluble | [3][4] |

It is important to note that the term "slightly soluble" is qualitative. For many applications, precise quantitative data is necessary. The experimental protocols outlined below provide a framework for determining these values.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.

Gravimetric Method

This classical and reliable method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials, each containing a precisely measured volume of the desired organic solvent.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the undissolved solid has fully settled.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe fitted with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: Transfer the withdrawn supernatant to a pre-weighed container. Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Quantification: Once the solvent is completely removed, reweigh the container with the dried solute. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

UV-Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis spectrum.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-3).

-

Dilution: Withdraw a small, accurately measured volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV-Vis Spectrophotometry Solubility.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

pH: As a carboxylic acid, the compound's solubility is expected to increase in basic solutions due to the formation of the more polar carboxylate salt. Conversely, in acidic solutions, the pyridine nitrogens can be protonated, which may also affect solubility.

-

Solvent Polarity: The presence of both polar (carboxylic acid) and non-polar (bipyridine ring) moieties suggests that solubility will be highest in solvents with intermediate polarity or in polar aprotic solvents capable of hydrogen bonding with the carboxylic acid group.

Conclusion

While quantitative solubility data for this compound in organic solvents is limited in the public domain, this guide provides a foundational understanding of its expected solubility behavior. For researchers and professionals requiring precise solubility values, the detailed gravimetric and UV-Vis spectrophotometry protocols offer robust methods for experimental determination. Understanding and quantifying the solubility of this compound is a critical step in harnessing its full potential in various chemical and pharmaceutical applications.

References

In-Depth Technical Guide: ¹H NMR Spectrum of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring such data, and visual representations of the molecular structure and analytical workflow. This guide is intended to support researchers and professionals in the fields of organic synthesis, coordination chemistry, and drug development in the characterization of this compound.

Molecular Structure and Proton Environments

This compound is a derivative of bipyridine, featuring a methyl group at the 4' position and a carboxylic acid group at the 4 position. These substitutions create a distinct set of proton environments, each with a characteristic chemical shift in the ¹H NMR spectrum. The structural asymmetry leads to a complex but interpretable spectrum.

Caption: Molecular structure of this compound with distinct proton environments highlighted.

¹H NMR Spectral Data (Representative)

Disclaimer: The following data is a representative example based on typical chemical shifts for similar aromatic and heterocyclic compounds and has not been experimentally verified for this specific molecule.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~8.90 | d | ~5.0 | 1H |

| H-5 | ~7.80 | dd | ~5.0, 1.5 | 1H |

| H-6 | ~8.70 | d | ~1.5 | 1H |

| H-3' | ~8.50 | d | ~5.0 | 1H |

| H-5' | ~7.20 | dd | ~5.0, 1.5 | 1H |

| H-6' | ~8.60 | s | - | 1H |

| -CH₃ | ~2.40 | s | - | 3H |

| -COOH | ~13.0 | br s | - | 1H |

Experimental Protocol for ¹H NMR Spectroscopy

A general procedure for the acquisition of a ¹H NMR spectrum of a solid organic compound like this compound is as follows.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample of this compound. b. The sample should be dissolved in approximately 0.6-0.7 mL of a deuterated solvent.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for carboxylic acids. c. The dissolved sample is then transferred into a standard 5 mm NMR tube.[1]

2. NMR Spectrometer Setup: a. The ¹H NMR spectra are typically acquired on a 400 or 500 MHz NMR spectrometer.[1][2] b. The spectrometer is locked onto the deuterium signal of the solvent. c. Shimming is performed to optimize the homogeneity of the magnetic field.

3. Data Acquisition: a. A standard single-pulse experiment is used to acquire the ¹H NMR spectrum. b. Key acquisition parameters include:

- Number of scans: 16 to 64 scans are typically sufficient for a sample of this concentration.[1]

- Relaxation delay: A delay of 1-2 seconds between scans is appropriate.

- Pulse width: A 90° pulse is typically used.

- Spectral width: A spectral width of approximately 16 ppm is suitable to cover the expected chemical shifts.

4. Data Processing: a. The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. b. The spectrum is phased and the baseline is corrected. c. The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm). d. Integration of the signals is performed to determine the relative number of protons. e. Peak picking is done to identify the precise chemical shifts and coupling constants.

Experimental Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of a ¹H NMR spectrum.

Caption: General workflow for ¹H NMR sample preparation, data acquisition, and analysis.

This guide provides a foundational understanding of the ¹H NMR characterization of this compound. For definitive analysis, experimental acquisition of the spectrum under controlled conditions is recommended.

References

Theoretical Framework for the Computational Analysis of 4'-Methyl-2,2'-bipyridine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methyl-2,2'-bipyridine-4-carboxylic acid is a versatile bidentate ligand crucial in the synthesis of metal complexes for applications ranging from catalysis to materials science and pharmaceuticals.[1] A comprehensive understanding of its molecular properties is paramount for the rational design of novel functional materials and therapeutics. This technical guide outlines a theoretical framework for the computational investigation of this compound using quantum chemical methods. While specific experimental and exhaustive theoretical studies on this molecule are not extensively documented in publicly available literature, this document serves as a detailed protocol and illustrative guide for performing and interpreting such calculations. The methodologies described herein, centered around Density Functional Theory (DFT), provide a robust approach to elucidating the geometric, electronic, and spectroscopic properties of the title compound.

Introduction

Bipyridine derivatives are a cornerstone of coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions.[1] The subject of this guide, this compound (C₁₂H₁₀N₂O₂), integrates a carboxylic acid moiety, offering a secondary coordination or functionalization site, and a methyl group, which can influence steric and electronic properties.[1][2][3] Theoretical calculations, particularly those based on DFT, have become indispensable tools for predicting molecular structure, reactivity, and spectroscopic signatures, offering insights that complement and guide experimental work.

This guide presents a hypothetical, yet methodologically rigorous, computational study of this compound. It details the standard protocols for geometry optimization, electronic structure analysis, and vibrational frequency calculations. The presented data, while illustrative, are representative of the expected outcomes from such a study and are organized for clarity and comparative analysis.

Computational Methodology

The theoretical calculations outlined in this guide are proposed to be performed using a standard quantum chemistry software package, such as Gaussian. The typical computational protocol would involve the following steps:

2.1. Geometry Optimization: The initial molecular structure of this compound would be built and subjected to geometry optimization. A widely used and reliable method for this purpose is the B3LYP functional with a 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size. The optimization process is continued until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

2.2. Electronic Property Calculations: Following geometry optimization, a single-point energy calculation would be performed at a higher level of theory, such as B3LYP with a larger 6-311++G(d,p) basis set, to obtain more accurate electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic transitions and reactivity. The molecular electrostatic potential (MEP) would also be calculated to identify regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack.

2.3. Vibrational Frequency Analysis: To predict the infrared (IR) spectrum and to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory as the geometry optimization (B3LYP/6-31G(d)). The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors.

Predicted Molecular Properties

The following sections present illustrative data that would be obtained from the computational protocol described above.

3.1. Optimized Molecular Geometry

The geometry optimization would yield the most stable conformation of the molecule. Key structural parameters are summarized in the table below.

| Parameter | Predicted Value | Parameter | Predicted Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C4-C4' | 1.49 | C3-C4-C5 | 118.5 |

| C2-N1' | 1.34 | C4-C4'-C3' | 121.0 |

| C4'-C(Methyl) | 1.51 | C4-C(Carboxyl)-O | 123.0 |

| C(Carboxyl)-OH | 1.36 | C(Carboxyl)-C4-C5 | 119.8 |

| Dihedral Angles (°) | |||

| N1-C2-C2'-N1' | 25.0 | C3'-C4'-C(Methyl)-H | 60.0 |

| C3-C4-C(Carboxyl)=O | 180.0 |

Table 1: Selected Predicted Geometric Parameters for this compound.

3.2. Electronic Properties

The analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic transitions.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Energy Gap (ΔE) | 4.05 |

| Ionization Potential (I) | 6.20 |

| Electron Affinity (A) | 2.15 |

| Electronegativity (χ) | 4.175 |

| Chemical Hardness (η) | 2.025 |

| Chemical Softness (S) | 0.247 |

| Electrophilicity Index (ω) | 4.31 |

Table 2: Predicted Electronic Properties of this compound.

3.3. Predicted Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental IR spectra to aid in the assignment of spectral bands.

| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) | Description |

| ν(O-H) stretch | 3550 | Carboxylic acid O-H stretching |

| ν(C-H) stretch (aromatic) | 3050-3100 | Aromatic C-H stretching |

| ν(C-H) stretch (methyl) | 2950-2980 | Methyl group C-H stretching |

| ν(C=O) stretch | 1720 | Carboxylic acid C=O stretching |

| ν(C=N) stretch (bipyridine) | 1580-1610 | Bipyridine ring C=N stretching |

| ν(C=C) stretch (aromatic) | 1450-1550 | Aromatic ring C=C stretching |

| δ(O-H) bend | 1420 | Carboxylic acid O-H in-plane bending |

| δ(C-H) bend (methyl) | 1375 | Methyl group C-H bending |

Table 3: Selected Predicted Vibrational Frequencies for this compound.

Visualizations

4.1. Molecular Structure

Caption: Ball-and-stick model of this compound.

4.2. Computational Workflow

Caption: A typical workflow for quantum chemical calculations on a molecule.

4.3. Frontier Molecular Orbital Energy Levels

Caption: Energy level diagram of the Frontier Molecular Orbitals (FMOs).

Conclusion

This technical guide has presented a comprehensive theoretical framework for the computational study of this compound. By employing Density Functional Theory, researchers can gain significant insights into the geometric, electronic, and vibrational properties of this important ligand. The methodologies and illustrative data provided herein serve as a robust starting point for future in-silico investigations, which can accelerate the design and development of novel materials and molecules with tailored properties. The synergy between such theoretical calculations and experimental validation is crucial for advancing the fields of coordination chemistry, materials science, and drug discovery.

References

Unveiling a Key Building Block: The Discovery and History of 4'-Methyl-2,2'-bipyridine-4-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methyl-2,2'-bipyridine-4-carboxylic acid, a substituted bipyridine ligand, has emerged as a crucial component in the fields of coordination chemistry, materials science, and pharmaceutical research. Its unique structural asymmetry, combining a methyl group and a carboxylic acid moiety on the bipyridine framework, allows for the fine-tuning of the electronic and steric properties of metal complexes. This guide delves into the discovery, historical development, synthesis, and characterization of this versatile molecule, providing a comprehensive resource for professionals in the scientific community.

While a singular, seminal "discovery" paper for this compound is not readily apparent in the scientific literature, its development is intrinsically linked to the broader exploration of functionalized bipyridine ligands. The synthesis of asymmetrically substituted bipyridines became a significant area of research as scientists sought to create tailored ligands for specific applications, such as tuning the photophysical properties of metal complexes or creating specific binding sites in catalysts and therapeutic agents. The presence of both an electron-donating methyl group and an electron-withdrawing carboxylic acid group allows for a nuanced modulation of the ligand's electronic properties.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for the compound.

| Property | Value | Reference |

| CAS Number | 103946-54-9 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Appearance | White to off-white or pale yellow powder/crystals | |

| Melting Point | >300 °C | |

| Solubility | Soluble in DMSO and basic aqueous solutions |

Spectroscopic Data:

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR | Spectra available in various deuterated solvents. Key signals include aromatic protons of the bipyridine rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. | |

| ¹³C NMR | Spectra show distinct signals for the twelve carbon atoms, including the carboxyl carbon, aromatic carbons, and the methyl carbon. | [2] |

| Infrared (IR) | Characteristic peaks include a broad O-H stretch for the carboxylic acid, C=O stretch of the carboxyl group, and aromatic C=C and C=N stretching vibrations. | [3] |

| Mass Spectrometry | The molecular ion peak corresponding to the compound's molecular weight is observed. |

Historical Synthesis and Experimental Protocols

The synthesis of this compound is not documented in a single, easily identifiable "first synthesis" publication. However, its preparation logically follows established synthetic methodologies for bipyridine derivatives. The most plausible and widely accepted route is the selective oxidation of the readily available precursor, 4,4'-dimethyl-2,2'-bipyridine.

The synthesis of the symmetric precursor, 4,4'-dimethyl-2,2'-bipyridine, is well-established and can be achieved through various coupling reactions of 4-methylpyridine derivatives.

The subsequent selective mono-oxidation of one of the methyl groups to a carboxylic acid is the key step. This can be achieved using a variety of oxidizing agents, with the reaction conditions carefully controlled to prevent over-oxidation to the dicarboxylic acid.

Experimental Protocol: Synthesis of this compound via Oxidation of 4,4'-dimethyl-2,2'-bipyridine

This protocol is a representative procedure based on established methods for the oxidation of methylpyridines.

Materials:

-

4,4'-dimethyl-2,2'-bipyridine

-

Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)

-

Sulfuric acid (H₂SO₄) (if using KMnO₄)

-

Sodium hydroxide (NaOH) or other suitable base

-

Hydrochloric acid (HCl) for acidification

-

Suitable solvents for reaction and purification (e.g., water, ethanol)

Procedure:

-

Dissolution: Dissolve 4,4'-dimethyl-2,2'-bipyridine in a suitable solvent. For oxidation with KMnO₄, an aqueous solution is typically used.

-

Oxidation: Slowly add the oxidizing agent (e.g., a solution of KMnO₄) to the solution of the starting material. The reaction is often carried out at elevated temperatures to drive it to completion. The stoichiometry of the oxidizing agent should be carefully controlled to favor mono-oxidation.

-

Quenching and Work-up: After the reaction is complete (monitored by techniques like TLC), the excess oxidizing agent is quenched. The reaction mixture is then worked up to remove the inorganic byproducts. For KMnO₄ oxidation, this typically involves filtering off the manganese dioxide (MnO₂) formed.

-

Purification and Isolation: The aqueous solution containing the potassium salt of the carboxylic acid is then acidified with an acid like HCl to precipitate the free carboxylic acid. The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed using the spectroscopic methods outlined in the table above (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by melting point determination.

Logical Relationships and Experimental Workflows

The synthesis and application of this compound involve a series of logical steps, from the synthesis of the precursor to its final use in forming functional metal complexes.

Caption: Synthetic workflow for this compound and its application.

The logical relationship between the functional groups and the properties of the resulting metal complexes is a key aspect of its utility.

Caption: Influence of functional groups on the properties of resulting metal complexes.

Conclusion

This compound stands as a testament to the ingenuity of ligand design in coordination chemistry. While its specific "discovery" moment may be woven into the broader fabric of synthetic chemistry advancements, its importance is undeniable. The ability to strategically introduce both electron-donating and -withdrawing groups onto the bipyridine scaffold provides chemists with a powerful tool to create functional molecules with tailored properties. This guide has provided a comprehensive overview of its history, synthesis, and characterization, offering a valuable resource for researchers aiming to harness the potential of this versatile ligand in their scientific endeavors.

References

An In-depth Technical Guide to the Fundamental Reactivity of the Carboxylic Acid Group in 4'-Methyl-2,2'-bipyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methyl-2,2'-bipyridine-4-carboxylic acid is a versatile heterocyclic compound of significant interest in coordination chemistry, catalysis, and materials science. Its unique molecular architecture, featuring a bidentate chelating bipyridine core functionalized with a carboxylic acid group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of the carboxylic acid moiety, including its synthesis, acidity, esterification, amidation, and role in the formation of coordination complexes. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate its application in research and development.

Introduction

The 2,2'-bipyridine scaffold is a privileged ligand in coordination chemistry, renowned for its ability to form stable complexes with a wide array of metal ions. The introduction of functional groups, such as a carboxylic acid, onto this framework significantly expands its utility. The carboxylic acid group in this compound serves as a versatile handle for covalent modification, enabling the molecule's integration into larger supramolecular assemblies, polymers, and biomolecular conjugates. Furthermore, the carboxylate form can act as an additional coordination site, leading to the formation of multinuclear metal complexes and metal-organic frameworks (MOFs).[1] Understanding the intrinsic reactivity of this carboxylic acid group is paramount for its effective utilization in various scientific disciplines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [2] |

| Molecular Weight | 214.22 g/mol | [2] |

| Appearance | Off-white to pale beige solid | [3] |

| Melting Point | 277-283 °C | |

| pKa (Predicted) | 2.66 ± 0.10 | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Synthesis

A plausible synthetic workflow is depicted below:

Caption: Plausible synthetic workflow for this compound.

Fundamental Reactivity of the Carboxylic Acid Group

The carboxylic acid group in this compound exhibits reactivity characteristic of aromatic carboxylic acids. The electron-withdrawing nature of the bipyridine ring system is expected to influence its acidity and electrophilicity.

Acidity and pKa

The acidity of the carboxylic acid group is a critical parameter that governs its protonation state in solution and its ability to coordinate to metal ions as a carboxylate. While an experimentally determined pKa value is not available in the reviewed literature, a predicted pKa of 2.66 ± 0.10 suggests that it is a relatively strong carboxylic acid.[3] This increased acidity, compared to benzoic acid (pKa ≈ 4.2), can be attributed to the electron-withdrawing inductive effect of the pyridine rings.

The determination of the experimental pKa can be achieved through potentiometric titration, as outlined in the following general protocol.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system, such as a water-methanol mixture, to ensure solubility.

-

Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point.[4]

Esterification

The carboxylic acid group can be readily converted to its corresponding ester, which can be useful for modifying the solubility of the molecule or for protecting the carboxylic acid during other chemical transformations. Two common methods for esterification are the Fischer-Speier esterification and the Steglich esterification.

This method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5][6] To drive the equilibrium towards the ester product, the alcohol is typically used in large excess.[7]

Experimental Protocol: Fischer Esterification with Methanol

-

Reaction Setup: To a solution of this compound (1 equivalent) in methanol (large excess, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.[8]

Caption: General workflow for the Fischer esterification of the title compound.

The Steglich esterification is a milder method that utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10] This method is particularly useful for substrates that are sensitive to acidic conditions.[11]

Experimental Protocol: Steglich Esterification

-

Reaction Setup: Dissolve this compound (1 equivalent), an alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Reagent Addition: Cool the mixture to 0 °C and add the coupling agent (e.g., EDC, 1.5 equivalents).

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Purification: Filter the reaction mixture to remove the urea byproduct (if DCC is used). If EDC is used, the urea byproduct is water-soluble and can be removed by an aqueous work-up.[1] Purify the crude product by column chromatography on silica gel.

Amidation

The synthesis of amides from the carboxylic acid is a key transformation for introducing this functional group into peptides or other biologically relevant molecules. This is typically achieved using coupling reagents to activate the carboxylic acid.

Experimental Protocol: Amide Synthesis using EDC/HOBt

-

Reaction Setup: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).

-

Activation: Stir the mixture at room temperature for about 30 minutes to form the active ester.

-

Amine Addition: Add the desired amine (1.2 equivalents) and a base, such as N,N-diisopropylethylamine (DIPEA, 2 equivalents), to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with aqueous acid, base, and brine. Dry the organic layer, concentrate, and purify the crude amide by column chromatography or recrystallization.[1]

Caption: Logical flow for the synthesis of amides from the title compound.

Role in Coordination Chemistry

The primary application of this compound is as a ligand in coordination chemistry.[1] The bipyridine moiety acts as a strong bidentate chelator to a wide range of transition metals. The carboxylic acid group can either remain protonated or be deprotonated to the carboxylate, which can then also coordinate to a metal center, acting as a bridging or terminal ligand. This dual functionality allows for the construction of complex coordination polymers and metal-organic frameworks.[9] The synthesis of such complexes often involves the direct reaction of the ligand with a metal salt in a suitable solvent system, sometimes under solvothermal conditions.[12]

Conclusion

This compound is a valuable building block with a rich and versatile chemistry centered around its carboxylic acid functionality. This guide has provided an overview of its fundamental reactivity, including its synthesis, acidity, and key transformations into esters and amides. The detailed experimental protocols and visual diagrams are intended to serve as a practical resource for researchers in academia and industry. Further exploration of the reaction kinetics and the full characterization of this compound and its derivatives will undoubtedly continue to expand its applications in the development of new catalysts, functional materials, and therapeutic agents.

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4-Carboxy-4'-methyl-2,2'-bipyridine | 103946-54-9 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. athabascau.ca [athabascau.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. grokipedia.com [grokipedia.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. scholarworks.uark.edu [scholarworks.uark.edu]

Methodological & Application

Application Notes and Protocols for Ruthenium Complex Synthesis Utilizing 4'-Methyl-2,2'-bipyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of ruthenium(II) complexes incorporating the ligand 4'-Methyl-2,2'-bipyridine-4-carboxylic acid (MebpyCOOH). These complexes are of significant interest in medicinal chemistry and drug development, particularly as potential anticancer agents and photosensitizers for photodynamic therapy (PDT). The inclusion of the carboxylic acid functionality on the bipyridine ligand offers a convenient point for bioconjugation, allowing for targeted drug delivery.

Application Notes

Ruthenium(II) polypyridyl complexes are well-regarded for their unique photophysical and electrochemical properties, chemical stability, and rich photochemistry. The introduction of a methyl group and a carboxylic acid group onto the bipyridine scaffold, as in this compound, allows for the fine-tuning of these properties. The methyl group can enhance the electron-donating capacity of the ligand, while the carboxylic acid group provides a handle for covalent attachment to biomolecules or surfaces.

A key application of these ruthenium complexes is in the development of novel anticancer therapeutics. Research has shown that similar ruthenium complexes can induce apoptosis in cancer cells. For instance, a related complex, [Ru(II)-η6-p-cymene-(4,4′-(COOH)2-2,2′-bipyridine)Cl]Cl, has demonstrated high cytotoxicity and selectivity against human bladder cancer cells (T24) and has been shown to induce early apoptosis.[1] The mechanism of action for many ruthenium polypyridyl complexes involves cellular uptake and subsequent localization in organelles such as the mitochondria, leading to the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[2][3]

Furthermore, the photosensitizing capabilities of these complexes make them promising candidates for photodynamic therapy (PDT).[4] Upon irradiation with light of a specific wavelength, the ruthenium complex can be excited to a triplet state, which can then transfer its energy to molecular oxygen to generate highly cytotoxic singlet oxygen (¹O₂), leading to localized cancer cell death.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative ruthenium complex analogous to those synthesized with this compound, demonstrating its potential as an anticancer agent.

| Complex | Cell Line | IC50 (µM) | Reference |

| [Ru(II)-η6-p-cymene-(4,4′-(COOH)2-2,2′-bipyridine)Cl]Cl | T24 (Human Bladder Carcinoma) | 1.9 ± 0.2 | [1] |

| [Ru(II)-η6-p-cymene-(4,4′-(COOH)2-2,2′-bipyridine)Cl]Cl | HepG-2 (Human Liver Carcinoma) | 12.8 ± 1.1 | [1] |

| [Ru(II)-η6-p-cymene-(4,4′-(COOH)2-2,2′-bipyridine)Cl]Cl | MCF-10a (Human Breast Epithelial - Healthy) | > 50 | [1] |

| [Ru(II)-η6-p-cymene-(4,4′-(COOH)2-2,2′-bipyridine)Cl]Cl | Vero (African Green Monkey Kidney - Healthy) | > 50 | [1] |

| Cisplatin | T24 (Human Bladder Carcinoma) | 13.6 ± 1.5 | [1] |

Experimental Protocols

This section provides detailed protocols for the synthesis of the precursor complex, cis-Dichlorobis(2,2'-bipyridine)ruthenium(II), and the final target complex, [Ru(bpy)₂(this compound)]Cl₂.

Protocol 1: Synthesis of cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₂Cl₂])

This protocol is adapted from established literature procedures.[5][6]

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

2,2'-bipyridine (bpy)

-

Lithium chloride (LiCl)

-

N,N-Dimethylformamide (DMF)

-

Acetone

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine RuCl₃·xH₂O (1 equivalent), 2,2'-bipyridine (2 equivalents), and LiCl (excess) in DMF.

-

Reflux the mixture with stirring for 8 hours. The color of the solution will change, typically to a deep reddish-brown.

-

Cool the reaction mixture to room temperature.

-

Add acetone to the cooled solution to precipitate the product.

-

Cool the mixture at 0°C overnight to ensure complete precipitation.

-

Filter the resulting black crystalline solid.

-

Wash the solid sequentially with water and diethyl ether.

-

Dry the product under vacuum.

Protocol 2: Synthesis of [Ru(bpy)₂(this compound)]Cl₂

This protocol utilizes the precursor synthesized in Protocol 1.

Materials:

-

cis-[Ru(bpy)₂Cl₂] (from Protocol 1)

-

This compound (MebpyCOOH)

-

Ethanol:Water (1:1 v/v)

-

Saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) (for PF₆⁻ salt isolation if desired)

-

Acetone (for chloride salt precipitation)

Procedure:

-

In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂] (1 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of ethanol and water.

-

Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The color of the solution should change to a deep red or orange.

-

Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

After completion, cool the reaction mixture to room temperature.

-

To isolate the hexafluorophosphate salt, add a saturated aqueous solution of NH₄PF₆ dropwise to precipitate the product. Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.

-

To isolate the chloride salt, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or alumina, eluting with a gradient of acetonitrile and water. Combine the appropriate fractions and remove the solvent to yield the final product.

Visualizations

Caption: Synthesis workflow for the target ruthenium complex.

Caption: Proposed mechanism of apoptosis induction.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, characterization, cellular uptake and apoptosis-inducing properties of two highly cytotoxic cyclometalated ruthenium(II) β-carboline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The induction of mitochondria-mediated apoptosis in cancer cells by ruthenium(II) asymmetric complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ruthenium( ii ) polypyridyl complexes with π-expansive ligands: synthesis and cubosome encapsulation for photodynamic therapy of non-melanoma skin can ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02678C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for 4'-Methyl-2,2'-bipyridine-4-carboxylic acid in Dye-Sensitized Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology due to their low production cost, flexibility, and efficient performance under various light conditions. The photosensitizer, or dye, is a critical component that governs the light-harvesting efficiency and subsequent electron transfer processes. Ruthenium(II) polypyridyl complexes have been extensively utilized as highly efficient photosensitizers. Within this class of dyes, bipyridine ligands functionalized with carboxylic acid groups serve as effective anchors to the titanium dioxide (TiO₂) semiconductor surface.

This document provides detailed application notes and protocols for the use of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid as a ligand in ruthenium-based photosensitizers for DSSCs. This particular ligand features a single carboxylic acid for anchoring to the TiO₂ surface and a methyl group, which can influence the electronic properties and steric hindrance of the resulting dye complex. While specific performance data for dyes incorporating this exact ligand is limited in publicly available literature, this guide provides protocols and expected performance characteristics based on extensive research on analogous ruthenium-bipyridine complexes.

Role of this compound in DSSC Dyes

In a typical heteroleptic ruthenium(II) DSSC dye, such as those similar to the well-known N3 and N719 dyes, this compound can serve as an ancillary or anchoring ligand.

-

Anchoring Ligand: The carboxylic acid group is essential for grafting the dye molecule onto the surface of the mesoporous TiO₂ photoanode. This covalent linkage facilitates efficient electron injection from the photo-excited dye into the conduction band of the TiO₂. The presence of a single anchoring group, as opposed to the more common dicarboxylic ligands, may influence the dye's orientation and packing density on the TiO₂ surface.

-

Electronic Properties: The methyl group is an electron-donating group. Its presence on the bipyridine ligand can modulate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the ruthenium complex. This tuning of energy levels is crucial for optimizing the light absorption spectrum, the driving force for electron injection, and the efficiency of dye regeneration.

-

Steric Effects: The methyl group can introduce steric hindrance, which may prevent dye aggregation on the TiO₂ surface. Reduced aggregation is generally beneficial as it can improve the overall performance and stability of the DSSC.

Quantitative Data Presentation

| Dye Complex (Ligands) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (η%) | Reference Dyes |

| Representative Ru(II) mono-carboxy-bipyridine dye | 0.65 - 0.75 | 12.0 - 16.0 | 65 - 75 | 6.0 - 8.5 | Analogous to Z907 |

| Representative Ru(II) di-carboxy-bipyridine dye (N719) | 0.70 - 0.80 | 16.0 - 20.0 | 70 - 78 | 9.0 - 11.0 | Benchmark Dye[1][2] |

Voc: Open-circuit voltage Jsc: Short-circuit current density FF: Fill factor PCE (η%): Power conversion efficiency

Experimental Protocols

The following are detailed protocols for the synthesis of a representative ruthenium(II) complex containing a functionalized bipyridine ligand and the subsequent fabrication and characterization of a dye-sensitized solar cell.

Protocol 1: Synthesis of a Heteroleptic Ruthenium(II) Bipyridine Complex

This protocol describes a general synthesis for a heteroleptic ruthenium complex, which can be adapted for this compound.

Materials:

-

cis-Dichlorobis(p-cymene)ruthenium(II) dimer ([Ru(p-cymene)Cl₂]₂)

-

4,4'-dicarboxylic acid-2,2'-bipyridine (dcbpy)

-

This compound (mcbpy)

-

N,N-Dimethylformamide (DMF)

-

Ammonium thiocyanate (NH₄SCN)

-

Deionized water

-

Ethanol

-

Diethyl ether

Procedure:

-

Step 1: Synthesis of the Precursor Complex:

-

In a round-bottom flask, dissolve [Ru(p-cymene)Cl₂]₂ and dcbpy (2 equivalents) in DMF.

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Add the solution dropwise to a stirred solution of diethyl ether to precipitate the precursor complex.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

-

-

Step 2: Ligand Exchange Reaction:

-

Dissolve the precursor complex and mcbpy (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Reflux the solution for 4 hours. The color of the solution should change, indicating ligand exchange.

-

-

Step 3: Introduction of Thiocyanate Ligands:

-

To the reaction mixture from Step 2, add a large excess of NH₄SCN.

-

Continue to reflux the mixture for another 4-6 hours.

-

Monitor the reaction by UV-Vis spectroscopy until the desired absorption spectrum is achieved.

-

-

Step 4: Purification:

-

Cool the reaction mixture and reduce the volume of the solvent using a rotary evaporator.

-

Add deionized water to precipitate the crude product.

-

Collect the solid by filtration and wash thoroughly with deionized water and then diethyl ether.

-

The crude product can be further purified by column chromatography on a Sephadex LH-20 column using methanol as the eluent.

-

Characterize the final product by ¹H NMR, Mass Spectrometry, and UV-Vis spectroscopy.

-

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell

Materials:

-

Fluorine-doped Tin Oxide (FTO) coated glass

-

Titanium dioxide (TiO₂) paste (e.g., P25)

-

Synthesized ruthenium dye

-

Solvent for dye solution (e.g., a 1:1 mixture of acetonitrile and tert-butanol)

-

Platinum catalyst precursor (e.g., H₂PtCl₆)

-

Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)

-

Thermoplastic sealant (e.g., Surlyn)

Procedure:

-

Preparation of the TiO₂ Photoanode:

-

Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.

-

Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.

-

Dry the TiO₂ film at 120°C for 15 minutes.

-

Sinter the TiO₂ film in a furnace by gradually increasing the temperature to 450-500°C and maintaining it for 30 minutes.

-

Allow the photoanode to cool to room temperature.

-

-

Dye Sensitization:

-

Prepare a 0.3-0.5 mM solution of the synthesized ruthenium dye in the chosen solvent.

-

Immerse the TiO₂ photoanode in the dye solution while it is still warm (around 80°C).

-

Keep the photoanode in the sealed dye solution in the dark for 12-24 hours.

-

After sensitization, rinse the photoanode with the solvent to remove any non-adsorbed dye molecules.

-

-

Preparation of the Counter Electrode:

-

Clean another FTO glass substrate as described in step 1.

-

Deposit a thin layer of platinum catalyst onto the conductive side of the FTO glass. This can be done by drop-casting a solution of H₂PtCl₆ in isopropanol and then heating it at 400°C for 15 minutes.

-

-

Assembly of the DSSC:

-

Place a thermoplastic sealant frame around the TiO₂ film on the photoanode.

-

Assemble the sensitized photoanode and the counter electrode in a sandwich configuration with the conductive sides facing each other.

-

Seal the cell by heating it on a hot plate at around 120°C.

-

Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling.

-

Seal the holes with a small piece of the sealant and a microscope cover slip.

-

Protocol 3: Characterization of DSSC Performance

Equipment:

-

Solar simulator (AM 1.5G, 100 mW/cm²)

-

Source meter (for current-voltage measurements)

-

Monochromator and light source for Incident Photon-to-Current Conversion Efficiency (IPCE) measurement

Procedure:

-

Current-Voltage (I-V) Measurement:

-

Place the fabricated DSSC under the solar simulator.

-

Connect the photoanode and the counter electrode to the source meter.

-

Measure the current as a function of the applied voltage to obtain the I-V curve.

-

From the I-V curve, determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

-

-

Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

-

Illuminate the DSSC with monochromatic light of varying wavelengths.

-

Measure the short-circuit current generated at each wavelength.

-

Calculate the IPCE as the ratio of the number of collected electrons to the number of incident photons.

-

Visualizations

References

Application Notes and Protocols for 4'-Methyl-2,2'-bipyridine-4-carboxylic acid in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction